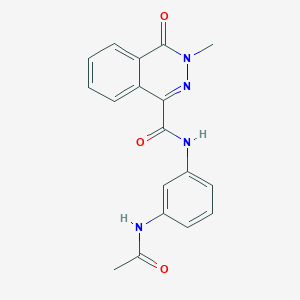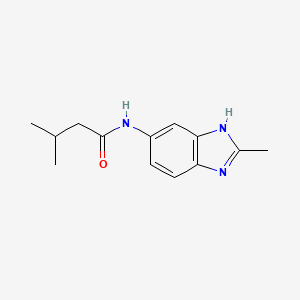![molecular formula C21H21N3O2 B10988437 3-(1H-indol-3-yl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B10988437.png)
3-(1H-indol-3-yl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-indol-3-yl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Amide Bond Formation: The indole derivative is then reacted with 3-(2-oxopyrrolidin-1-yl)benzoic acid to form the amide bond. This step often requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the reaction.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-3-yl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
3-(1H-indol-3-yl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1H-indol-3-yl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The compound may exert its effects through pathways involving signal transduction, gene expression, and protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-3-yl)isoindolin-1-one: Another indole derivative with similar structural features.
3-(1H-indol-5-yl)-1,2,4-oxadiazole: Known for its biological activities, including enzyme inhibition.
4-(1H-indol-3-yl)butan-1-ol: A structurally related compound with different functional groups.
Uniqueness
3-(1H-indol-3-yl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide is unique due to its specific combination of the indole core and the pyrrolidinone moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other indole derivatives.
Properties
Molecular Formula |
C21H21N3O2 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide |
InChI |
InChI=1S/C21H21N3O2/c25-20(11-10-15-14-22-19-8-2-1-7-18(15)19)23-16-5-3-6-17(13-16)24-12-4-9-21(24)26/h1-3,5-8,13-14,22H,4,9-12H2,(H,23,25) |
InChI Key |
NWNMVHNAIBQADI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)CCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-methoxyphenyl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10988364.png)
![N-[2-(cyclopentylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B10988369.png)
![N-[5-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide](/img/structure/B10988370.png)
![2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one](/img/structure/B10988376.png)
![2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B10988379.png)
![Methyl 5-(4-chlorophenyl)-2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B10988380.png)
![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B10988382.png)
![3,4,5-trimethoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-6-yl]benzamide](/img/structure/B10988395.png)
![N-(2,4-dimethoxyphenyl)-2-{[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetamide](/img/structure/B10988396.png)
![3-bromo-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B10988399.png)
![(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[1-(9H-purin-6-yl)piperidin-4-yl]methanone](/img/structure/B10988402.png)


![2-(2-methoxyethyl)-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B10988414.png)
